Cas no 400715-75-5 (1-ethyl-1H-pyrrole-3-carbaldehyde)

1-Ethyl-1H-pyrrole-3-carbaldehyde is a versatile heterocyclic aldehyde with applications in organic synthesis and pharmaceutical research. Its pyrrole core, functionalized with an ethyl group at the nitrogen and a formyl group at the 3-position, makes it a valuable intermediate for constructing complex molecules. The compound exhibits reactivity typical of aromatic aldehydes, enabling use in condensation, cyclization, and multicomponent reactions. Its structural features facilitate the synthesis of pyrrole-based scaffolds, which are prominent in medicinal chemistry and materials science. The ethyl substituent enhances solubility in organic solvents, improving handling in synthetic workflows. This compound is particularly useful for developing agrochemicals, dyes, and bioactive compounds due to its balanced reactivity and stability.
1-ethyl-1H-pyrrole-3-carbaldehyde structure
400715-75-5 structure
Product Name:1-ethyl-1H-pyrrole-3-carbaldehyde
CAS No:400715-75-5
MF:C7H9NO
MW:123.152461767197
MDL:MFCD12923515
CID:325734
PubChem ID:45087152
Update Time:2025-05-22

1-ethyl-1H-pyrrole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-1H-Pyrrole-3-carboxaldehyde
    • 1H-Pyrrole-3-carboxaldehyde,1-ethyl-
    • 1H-Pyrrole-3-carboxaldehyde,1-ethyl-(9CI)
    • AKOS014313994
    • AT16331
    • SCHEMBL793535
    • 1-ethyl-1H-pyrrole-3-carbaldehyde
    • 400715-75-5
    • BS-44331
    • Z1255361868
    • 1-ETHYLPYRROLE-3-CARBALDEHYDE
    • CS-0217985
    • EN300-96447
    • MDL: MFCD12923515
    • Inchi: 1S/C7H9NO/c1-2-8-4-3-7(5-8)6-9/h3-6H,2H2,1H3
    • InChI Key: GGXYAXMVAZMDBE-UHFFFAOYSA-N
    • SMILES: O=CC1C=CN(C=1)CC

Computed Properties

  • Exact Mass: 123.068
  • Monoisotopic Mass: 123.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22A^2
  • XLogP3: 0.4

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Additional information on 1-ethyl-1H-pyrrole-3-carbaldehyde

1-Ethyl-1H-Pyrrole-3-Carbaldehyde: A Comprehensive Overview

1-Ethyl-1H-pyrrole-3-carbaldehyde, a compound with the CAS number 400715-75-5, is an organic chemical that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrrole ring with an ethyl group and an aldehyde functional group. The pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom, is a key feature of this molecule, contributing to its versatile reactivity and potential applications.

The synthesis of 1-ethyl-1H-pyrrole-3-carbaldehyde has been extensively studied, with researchers exploring various methods to optimize its production. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly syntheses, reducing the reliance on hazardous reagents. For instance, the use of transition metal catalysts, such as palladium or copper complexes, has been reported to significantly enhance the yield and purity of this compound. These developments underscore the importance of sustainable chemistry in modern research.

One of the most notable applications of 1-ethyl-1H-pyrrole-3-carbaldehyde lies in its role as an intermediate in the synthesis of advanced materials. The aldehyde group in this molecule serves as a reactive site for various condensation reactions, enabling the formation of complex polymeric structures. For example, researchers have utilized this compound to synthesize novel polyimides and polyurethanes with enhanced thermal stability and mechanical properties. These materials hold promise for use in high-performance electronics and aerospace applications.

In addition to its role in materials science, 1-ethyl-1H-pyrrole-3-carbaldehyde has also been investigated for its potential in medicinal chemistry. The pyrrole ring is known for its ability to interact with biological systems, making this compound a valuable starting point for drug discovery. Recent studies have explored its ability to modulate enzyme activity and target specific cellular pathways, paving the way for new therapeutic agents. For instance, derivatives of this compound have shown promise as inhibitors of certain kinases involved in cancer progression.

The structural versatility of 1-ethyl-1H-pyrrole-3-carbaldehyde also makes it a valuable tool in organic synthesis. Its aldehyde group can undergo a wide range of reactions, including aldol condensations, Grignard additions, and nucleophilic additions. These reactions enable chemists to construct complex molecular frameworks with precision and efficiency. Furthermore, the ethyl group attached to the pyrrole ring provides additional functionality, allowing for further modifications and diversification of the molecule.

From an environmental perspective, the synthesis and application of 1-ethyl-1H-pyrrole-3-carbaldehyde have been scrutinized for their sustainability implications. Researchers are increasingly adopting green chemistry principles to minimize waste and reduce energy consumption during production processes. For example, solvent-free reaction conditions and biodegradable catalysts are being explored to enhance the eco-friendliness of this compound's synthesis.

In conclusion, 1-Ethyl-1H-Pyrrole-3-Carbaldehyde (CAS No. 400715-75) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, reactivity, and versatility make it an invaluable tool in synthetic chemistry, materials science, and medicinal research. As ongoing studies continue to uncover new applications and improve synthesis methods, this compound is poised to play an even more prominent role in advancing modern science and technology.

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